molecular formula C8H15NO4 B13800397 N-Acetoxy-2-butoxyacetamide

N-Acetoxy-2-butoxyacetamide

Cat. No.: B13800397
M. Wt: 189.21 g/mol
InChI Key: AZNAOBHIIDEOOC-UHFFFAOYSA-N
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Description

N-Acetoxy-2-butoxyacetamide is an organic compound that belongs to the class of acetoxy compounds These compounds are characterized by the presence of an acetoxy group, which is a functional group with the formula −OCOCH3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetoxy-2-butoxyacetamide typically involves the acetoxylation of 2-butoxyacetamide. One common method is the oxidative decarboxylation of aliphatic carboxylic acids, which entails the generation of a new C(sp3)–O bond. This reaction can be carried out using various oxidizing agents, such as lead(IV) acetate or through electrochemical methods .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as increased reaction throughput and improved space-time yield. The use of sustainable electrochemical protocols has also been explored to enhance the greenness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Acetoxy-2-butoxyacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like lead(IV) acetate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidative decarboxylation can yield acetoxy derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-Acetoxy-2-butoxyacetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce acetoxy groups into molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: This compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-Acetoxy-2-butoxyacetamide involves its interaction with molecular targets and pathways within cells. The acetoxy group can participate in various biochemical reactions, influencing cellular processes such as signal transduction and enzyme activity. The compound’s effects are mediated through its ability to modify proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Acetoxy-2-butoxyacetamide include other acetoxy derivatives, such as:

Uniqueness

This compound is unique due to its specific structure and the presence of both acetoxy and butoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

[(2-butoxyacetyl)amino] acetate

InChI

InChI=1S/C8H15NO4/c1-3-4-5-12-6-8(11)9-13-7(2)10/h3-6H2,1-2H3,(H,9,11)

InChI Key

AZNAOBHIIDEOOC-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(=O)NOC(=O)C

Origin of Product

United States

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